Cas no 165404-08-0 (1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine)

1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 1-methyl-4-(2-thienyl)-
- 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- AKOS011790309
- CS-0307262
- 165404-08-0
- 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine
- EN300-1148403
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- Inchi: InChI=1S/C8H9N3S/c1-11-8(9)6(5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
- InChI Key: RUHFVDMHWFWMCU-UHFFFAOYSA-N
- SMILES: CN1C(=C(C=N1)C2=CC=CS2)N
Computed Properties
- Exact Mass: 179.05187
- Monoisotopic Mass: 179.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 43.84
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148403-10g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1148403-0.25g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
Enamine | EN300-1148403-0.5g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
Enamine | EN300-1148403-5g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 5g |
$2028.0 | 2023-10-25 | |
Enamine | EN300-1148403-0.05g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1148403-10.0g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1148403-0.1g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
Enamine | EN300-1148403-2.5g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
Enamine | EN300-1148403-1.0g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1148403-5.0g |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
165404-08-0 | 5g |
$2110.0 | 2023-06-09 |
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Comprehensive Overview of 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 165404-08-0): Properties, Applications, and Research Insights
1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, identified by its CAS number 165404-08-0, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a pyrazole core with a thiophene substituent, making it a versatile intermediate for synthesizing bioactive molecules. Its amine functional group further enhances its reactivity, enabling diverse chemical modifications. Researchers and industry professionals frequently search for terms like "synthesis of 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine", "CAS 165404-08-0 applications", and "thiophene-pyrazole derivatives", reflecting its growing relevance in drug discovery and organic electronics.
The compound's structural motif aligns with current trends in fragment-based drug design (FBDD) and scaffold hopping, two hot topics in medicinal chemistry. Its thiophene moiety is particularly noteworthy, as this heterocycle is prevalent in FDA-approved drugs targeting inflammation, CNS disorders, and metabolic diseases. Recent literature highlights its potential as a kinase inhibitor scaffold, with studies exploring its role in modulating JAK-STAT pathways—a frequent search query among cancer researchers. Analytical techniques such as HPLC purity analysis (another high-search-volume term) confirm its stability profile, with typical purity levels exceeding 98% in commercial samples.
From a materials science perspective, the π-conjugated system in 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine makes it attractive for organic semiconductors and OLED materials development. Patent analyses reveal its incorporation into electron-transport layers in next-generation displays—a sector experiencing exponential growth. Environmental considerations are also addressed through its green chemistry synthesis protocols, which reduce hazardous byproducts compared to traditional methods. These aspects respond to frequent searches about "sustainable heterocycle synthesis" and "eco-friendly pharmaceutical intermediates".
Quality control protocols for CAS 165404-08-0 emphasize spectroscopic characterization (FTIR, NMR, MS) and crystallography studies, ensuring batch-to-batch reproducibility. The compound's solubility profile in polar aprotic solvents like DMSO (dimethyl sulfoxide) facilitates its use in high-throughput screening—a key requirement for modern drug discovery platforms. Stability studies under various pH conditions (a common concern for formulators) demonstrate its robustness in physiological environments, supporting its potential as a prodrug candidate.
Emerging applications include its use as a ligand in catalysis, particularly for cross-coupling reactions central to API manufacturing. The methyl group at the 1-position enhances metabolic stability—a critical factor addressed in ADME/Tox studies (another high-search-volume area). Recent computational chemistry papers explore its molecular docking performance against various biological targets, with particular interest in its hydrogen-bonding capacity—a feature often queried in QSAR modeling discussions.
Supply chain data indicates growing global availability of 1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, with cGMP (current Good Manufacturing Practice) compliant suppliers offering kilogram-scale quantities. This availability supports its adoption in combinatorial chemistry libraries, answering industry demand for diverse screening compounds. Safety data sheets emphasize standard organic compound handling procedures, with no unusual hazards reported—an important consideration for laboratories researching high-throughput synthesis methods.
The compound's intellectual property landscape shows active patent filings across multiple jurisdictions, particularly for antiviral applications and material science innovations. This aligns with search trends focusing on "patented pyrazole derivatives" and "novel thiophene-containing compounds". Academic interest is evidenced by increasing citations in ACS (American Chemical Society) publications, with particular focus on its structure-activity relationships in medicinal chemistry contexts.
Future research directions likely include structure optimization for enhanced bioavailability and exploration of its photophysical properties for optoelectronic applications. These potential developments respond to frequent queries about "next-generation pharmaceutical intermediates" and "multifunctional heterocycles". The compound's balanced lipophilicity (LogP ~2.1) and molecular weight (179.25 g/mol) position it favorably within Lipinski's Rule of Five parameters—a key consideration for drug developers searching for "drug-like small molecules".
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